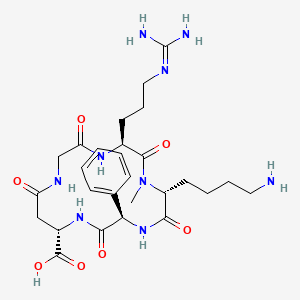

c(phg-isoDGR-(NMe)k)

Description

BenchChem offers high-quality c(phg-isoDGR-(NMe)k) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c(phg-isoDGR-(NMe)k) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSPGRUJJJNPQ-PSHVLCQKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of c(phg-isoDGR-(NMe)k)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and highly selective ligand for the α5β1 integrin, a key cell surface receptor involved in a multitude of physiological and pathological processes, including cell adhesion, migration, angiogenesis, and tumor progression. This technical guide provides a comprehensive overview of the mechanism of action of c(phg-isoDGR-(NMe)k), detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. The isoaspartate-glycine-arginine (isoDGR) motif serves as a molecular mimic of the canonical arginine-glycine-aspartate (RGD) sequence, enabling high-affinity binding to the RGD-binding pocket of α5β1 integrin. Strategic N-methylation of the peptide backbone enhances its selectivity for α5β1 over other RGD-binding integrins. Upon binding, c(phg-isoDGR-(NMe)k) is poised to modulate downstream signaling cascades, likely involving Focal Adhesion Kinase (FAK) and Src kinase, thereby influencing cellular functions such as adhesion and migration. This document consolidates available quantitative data, presents detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for researchers in the fields of drug discovery and molecular pharmacology.

Core Mechanism of Action: Selective α5β1 Integrin Antagonism

The primary mechanism of action of c(phg-isoDGR-(NMe)k) is its function as a selective antagonist of the α5β1 integrin. This interaction is mediated by the cyclic peptide's isoDGR motif, which effectively mimics the RGD sequence present in natural α5β1 ligands like fibronectin.

The isoDGR sequence has been shown to favorably interact with the RGD-binding site on integrins. The N-methylation of the parent peptide, c(phg-isoDGR-k), was a critical chemical modification that converted a biselective α5β1/αvβ6 ligand into a highly potent and selective α5β1 ligand.[1] This enhanced selectivity is crucial for minimizing off-target effects and for its application as a specific molecular probe, for instance, in Positron Emission Tomography (PET) imaging to monitor α5β1 integrin expression in vivo.[1]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of c(phg-isoDGR-(NMe)k) have been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

| Ligand | Target Integrin | IC50 (nM) |

| c(phg-isoDGR-(NMe)k) | α5β1 | 2.9 [2][3] |

Further quantitative data on the binding affinities to other integrins (e.g., αvβ3, αvβ5, αvβ6) from the primary literature is required to complete a comprehensive selectivity profile.

Signaling Pathways

Upon binding of a ligand, such as c(phg-isoDGR-(NMe)k), to α5β1 integrin, a cascade of intracellular signaling events is initiated, often referred to as "outside-in" signaling. While the specific downstream signaling pathways directly modulated by c(phg-isoDGR-(NMe)k) have not been explicitly detailed in the currently available literature, the general signaling mechanism for α5β1 integrin is well-established.

Binding to α5β1 integrin typically leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src.[4] This initial step triggers a cascade of downstream signaling events that can include the activation of the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are central regulators of fundamental cellular processes.

Diagram of the Proposed Signaling Pathway

Caption: Proposed signaling cascade initiated by c(phg-isoDGR-(NMe)k) binding to α5β1 integrin.

Experimental Protocols

The following sections describe the general methodologies employed for the characterization of c(phg-isoDGR-(NMe)k). Detailed, compound-specific protocols are pending access to the full primary literature.

Competitive Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of the test compound by measuring its ability to compete with a known, labeled ligand for binding to a specific integrin.

Diagram of the Competitive Binding Assay Workflow

Caption: General workflow for a competitive solid-phase integrin binding assay.

Detailed Methodology (Generalized):

-

Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., fibronectin for α5β1) or a specific antibody against the integrin and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Competition Reaction: A constant concentration of a labeled known ligand (e.g., biotinylated or radiolabeled RGD peptide) and serial dilutions of the test compound, c(phg-isoDGR-(NMe)k), are added to the wells containing purified, soluble integrin.

-

Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow the binding to reach equilibrium.

-

Washing: The wells are washed multiple times to remove unbound ligands.

-

Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, a streptavidin-enzyme conjugate is added, followed by a chromogenic or fluorogenic substrate. For radiolabeled ligands, the radioactivity in each well is measured.

-

Data Analysis: The signal is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique used to visualize and quantify the distribution of a radiolabeled tracer in vivo. For c(phg-isoDGR-(NMe)k), this involves trimerizing the peptide, chelating it with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), and administering it to a subject (typically a tumor-bearing mouse model).

Diagram of the PET Imaging Workflow

Caption: Workflow for in vivo PET imaging using a ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) trimer.

Detailed Methodology (Generalized):

-

Tracer Preparation: The c(phg-isoDGR-(NMe)k) peptide is synthesized as a trimer to increase avidity. A chelator, such as TRAP (triazacyclononane-triphosphinate), is conjugated to the trimer. This construct is then radiolabeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

Animal Model: An appropriate animal model, such as a mouse with a xenografted human tumor known to express α5β1 integrin (e.g., M21 melanoma), is used.

-

Tracer Administration: The radiolabeled tracer is administered to the animal, typically via intravenous injection.

-

PET Imaging: After a specific uptake period, the animal is anesthetized and placed in a PET scanner. A static or dynamic scan is acquired over a defined time frame.

-

Image Reconstruction and Analysis: The acquired data is reconstructed to generate 3D images of tracer distribution. Regions of interest (ROIs) are drawn over the tumor and various organs to quantify the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

c(phg-isoDGR-(NMe)k) represents a significant advancement in the development of selective α5β1 integrin ligands. Its high potency and selectivity, achieved through the strategic use of the isoDGR motif and N-methylation, make it a valuable tool for both therapeutic and diagnostic applications. While its direct downstream signaling effects require further elucidation, its mechanism of action is firmly rooted in the competitive antagonism of α5β1 integrin. The experimental protocols outlined in this guide provide a foundation for the continued investigation and application of this and similar compounds in biomedical research and drug development. Future studies should focus on delineating the precise signaling cascade initiated by c(phg-isoDGR-(NMe)k) and on exploring its full therapeutic potential in α5β1-dependent pathologies.

References

- 1. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role and mechanism of Integrin α5β1 in bone formation and disease [frontiersin.org]

The isoDGR Motif and α5β1 Integrin: A Technical Guide to a Critical Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of proteins through deamidation of asparagine residues is emerging as a critical regulator of cellular function and pathology. A key example is the conversion of the Asn-Gly-Arg (NGR) sequence to an isoAsp-Gly-Arg (isoDGR) motif. This "gain-of-function" modification creates a novel recognition site for integrin receptors, fundamentally altering cell-matrix interactions. This technical guide provides an in-depth examination of the interaction between the isoDGR motif and α5β1 integrin, a primary receptor for the extracellular matrix protein fibronectin. We will detail the quantitative binding affinities, the downstream signaling consequences, and provide comprehensive protocols for key experimental assays used to study this interaction, equipping researchers with the foundational knowledge to explore its therapeutic potential.

The Genesis of the isoDGR Motif

The isoDGR motif is not genetically encoded but arises from a spontaneous, non-enzymatic deamidation of an asparagine (Asn) residue when it is followed by a glycine (Gly) residue in the polypeptide chain. This process is particularly relevant in long-lived extracellular matrix (ECM) proteins, such as fibronectin, where the damage accumulates over time.

The chemical transformation proceeds through a succinimide intermediate, which then hydrolyzes to form either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue. The formation of the isoAsp residue results in the creation of the isoDGR motif, which acts as a structural mimic of the canonical Arg-Gly-Asp (RGD) integrin-binding sequence. This molecular mimicry allows isoDGR-containing proteins to engage with a subset of integrin receptors, including α5β1.

Figure 1. Formation of the isoDGR motif via deamidation of an NGR sequence.

Quantitative Analysis of isoDGR-α5β1 Interaction

The binding of isoDGR-containing ligands to α5β1 integrin is a specific and high-affinity interaction. The affinity can be modulated by the conformation of the peptide, often enhanced by cyclization and the nature of flanking amino acids. Quantitative binding assays, such as ELISA and Surface Plasmon Resonance (SPR), have been employed to determine the dissociation constants (Kd) and inhibitory concentrations (IC50) for various isoDGR peptides.

Recent studies have focused on developing highly selective ligands for α5β1 to be used as imaging agents or therapeutic vectors. Through chemical modifications like N-methylation, researchers have successfully converted biselective peptides into ligands with nanomolar affinity and high selectivity for α5β1 over other integrins.[1]

| Ligand/Competitor | Integrin Subtype | Assay Type | IC50 Value (nM) | Reference |

| c(phg-isoDGR-(NMe)k) | α5β1 | Competitive Binding | 2.9 | [2][3] |

| Fibronectin (FN) | α5β1 | Cell Flow Cytometry | 612 | |

| RGD Peptide | α5β1 | Cell Flow Cytometry | 150,000 | |

| c(-phg-isoDGR-X-) library | α5β1 / αvβ6 | ELISA / Cell Adhesion | High Activity (Specific values vary by 'X' residue) | [4] |

| isoDGR-peptidomimetic | α5β1 | Competitive Binding | Micromolar range | [5] |

Downstream Signaling Cascades

The engagement of α5β1 integrin by the isoDGR motif triggers "outside-in" signaling, initiating a cascade of intracellular events that regulate critical cellular processes, including inflammation, cell survival, and migration. Two major pathways have been identified as central to isoDGR-α5β1 signaling: the NF-κB pathway and the ERK/AP-1 pathway.

Adhesion to fibronectin via α5β1 is a known activator of the NF-κB transcription factor. This activation proceeds through a pathway that can involve Ras, Phosphatidylinositol 3-kinase (PI3K), and Rho family GTPases. Separately, studies on monocytes and macrophages have shown that isoDGR-integrin interaction triggers an ERK:AP-1 signaling cascade, leading to the expression of pro-inflammatory cytokines like MCP-1 and TNFα.

These pathways culminate in a transcriptional program that promotes inflammation and angiogenesis, processes implicated in pathologies such as atherosclerosis and cancer.

References

- 1. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Biselectivity of isoDGR peptides for fibronectin binding integrin subtypes α5β1 and αvβ6: conformational control through flanking amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of a Selective α5β1 Integrin Ligand: A Technical Guide to the Discovery and Development of c(phg-isoDGR-(NMe)k)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and characterization of the selective α5β1 integrin ligand, c(phg-isoDGR-(NMe)k). The isoDGR motif, a functional mimic of the well-established Arg-Gly-Asp (RGD) sequence, serves as the core recognition element for a range of integrins. Through strategic chemical modification, specifically N-methylation, the biselective peptide c(phg-isoDGR-k) was transformed into the highly potent and selective α5β1 ligand, c(phg-isoDGR-(NMe)k). This document details the synthetic methodologies, binding affinity and selectivity data, and the application of this novel compound in in vivo tumor imaging. Furthermore, it outlines the downstream signaling pathways associated with α5β1 integrin engagement and provides detailed experimental protocols for the key assays employed in its development.

Introduction: The isoDGR Motif and Integrin Targeting

Integrins, a family of heterodimeric cell surface receptors, are crucial mediators of cell-matrix and cell-cell interactions, playing a pivotal role in cellular communication, adhesion, migration, and survival. The RGD tripeptide sequence is the canonical recognition motif for many integrins and has been extensively exploited for therapeutic and diagnostic applications, particularly in oncology.

Recent research has unveiled the isoaspartate-Gly-Arg (isoDGR) motif as a potent RGD mimic.[1][2] This motif can arise in vivo through the spontaneous deamidation of asparagine in Asn-Gly-Arg (NGR) sequences within extracellular matrix proteins like fibronectin.[1] This post-translational modification acts as a molecular switch, activating latent integrin binding sites and modulating cellular behavior.[2] The isoDGR motif has been shown to bind to the RGD-binding pocket of several integrins, including αvβ3, αvβ5, αvβ6, and α5β1.[2]

The development of synthetic peptides incorporating the isoDGR motif has opened new avenues for designing selective integrin ligands. The cyclic peptide c(phg-isoDGR-k) was identified as a promising lead, demonstrating high affinity for both α5β1 and αvβ6 integrins. However, for many therapeutic and diagnostic applications, high selectivity for a single integrin subtype is paramount to minimize off-target effects. This led to the focused development of a selective α5β1 integrin ligand.

Discovery and Development of c(phg-isoDGR-(NMe)k)

The journey to c(phg-isoDGR-(NMe)k) began with the biselective parent compound, c(phg-isoDGR-k). Strategic modification through sequential N-methylation was employed to enhance its selectivity profile. N-methylation is a powerful tool in medicinal chemistry to modulate the conformational flexibility and hydrogen-bonding capacity of peptides, thereby influencing their receptor binding affinity and selectivity.

The key modification was the N-methylation of the lysine (k) residue, resulting in c(phg-isoDGR-(NMe)k). This subtle chemical change led to a dramatic shift in its binding profile, yielding a highly potent and selective ligand for the α5β1 integrin.

Logical Progression of Development

Figure 1: Developmental pathway from a biselective to a selective α5β1 integrin ligand.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of c(phg-isoDGR-(NMe)k) is underscored by its impressive binding affinity and selectivity for the α5β1 integrin. Competitive binding assays were performed to determine the half-maximal inhibitory concentrations (IC50) against a panel of purified human integrins.

| Compound | Integrin Subtype | IC50 (nM) |

| c(phg-isoDGR-(NMe)k) | α5β1 | 2.9 |

| αvβ3 | >1000 | |

| αvβ5 | >1000 | |

| αvβ6 | 138 | |

| αvβ8 | >1000 | |

| αIIbβ3 | >1000 | |

| c(phg-isoDGR-k) (Parent) | α5β1 | 4.3 |

| αvβ6 | 1.8 |

Table 1: Comparative binding affinities (IC50) of c(phg-isoDGR-(NMe)k) and its parent compound for various integrin subtypes.

The data clearly demonstrates that the N-methylation of the lysine residue in c(phg-isoDGR-k) significantly diminishes its affinity for the αvβ6 integrin while retaining high affinity for α5β1, resulting in a highly selective ligand.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis, binding assays, and in vivo imaging of c(phg-isoDGR-(NMe)k).

Synthesis of c(phg-isoDGR-(NMe)k)

The synthesis of c(phg-isoDGR-(NMe)k) is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by on-resin cyclization and subsequent purification.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-phenylglycine, Fmoc-iso(D)-Asp(OtBu)-Gly-OH, and Fmoc-L-(NMe)Lys(Boc)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, piperidine)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC system for purification

Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is monitored for completion using a Kaiser test.

-

Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the linear sequence.

-

On-Resin Cyclization: After the assembly of the linear peptide, the N-terminal Fmoc group is removed. The cyclization is then performed on the solid support using a suitable coupling reagent.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Competitive Integrin Binding Assay (ELISA-based)

The binding affinity and selectivity of c(phg-isoDGR-(NMe)k) are determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Purified human integrin receptors (α5β1, αvβ3, etc.)

-

Biotinylated ligand (e.g., biotinylated fibronectin for α5β1)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

96-well microtiter plates

-

Test compound (c(phg-isoDGR-(NMe)k)) and control peptides

-

Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

Protocol:

-

Plate Coating: 96-well plates are coated with the purified integrin receptor overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in assay buffer) to prevent non-specific binding.

-

Competition Reaction: A fixed concentration of the biotinylated ligand and varying concentrations of the test compound (c(phg-isoDGR-(NMe)k)) are added to the wells and incubated.

-

Detection: The plates are washed, and streptavidin-HRP conjugate is added to each well to bind to the biotinylated ligand that is bound to the integrin.

-

Signal Development: After another washing step, the TMB substrate is added, and the color development is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo PET Imaging

The potential of c(phg-isoDGR-(NMe)k) as a tumor imaging agent was evaluated using positron emission tomography (PET) in a mouse xenograft model. For this purpose, the peptide was trimerized and conjugated to a chelator (TRAP) for radiolabeling with Gallium-68 (68Ga).

Materials:

-

c(phg-isoDGR-(NMe)k) trimer conjugated with TRAP

-

68GaCl3 eluted from a 68Ge/68Ga generator

-

Reaction buffer (e.g., sodium acetate)

-

Animal model (e.g., SCID mice with M21 human melanoma xenografts)

-

PET/CT scanner

Protocol:

-

Radiolabeling: The 68GaCl3 eluate is added to a solution of the TRAP-conjugated peptide in a reaction buffer and heated. The radiolabeling efficiency is monitored by radio-TLC or radio-HPLC.

-

Animal Preparation: Tumor-bearing mice are anesthetized.

-

Tracer Injection: A defined amount of the 68Ga-labeled peptide is injected intravenously into the mice.

-

PET/CT Imaging: Dynamic or static PET scans are acquired at specific time points post-injection. A CT scan is performed for anatomical co-registration.

-

Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanism of Action

Integrin α5β1, upon binding to its ligands, initiates a cascade of intracellular signaling events, primarily through a process known as "outside-in" signaling. This process regulates critical cellular functions such as proliferation, survival, and migration. The binding of c(phg-isoDGR-(NMe)k) to α5β1 is expected to act as an antagonist, blocking the natural ligand (fibronectin) from binding and thereby inhibiting downstream signaling.

α5β1 Integrin Downstream Signaling

Figure 2: Proposed antagonistic mechanism of c(phg-isoDGR-(NMe)k) on the α5β1 integrin signaling pathway.

By acting as a competitive antagonist, c(phg-isoDGR-(NMe)k) is hypothesized to prevent the activation of key downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases. This, in turn, would inhibit the activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation, respectively.

Conclusion and Future Directions

The development of c(phg-isoDGR-(NMe)k) represents a significant advancement in the design of selective integrin ligands. Through a targeted N-methylation strategy, a biselective peptide was successfully converted into a highly potent and selective antagonist of the α5β1 integrin. Its high affinity and selectivity, coupled with its demonstrated utility as a PET imaging agent for α5β1-expressing tumors in preclinical models, highlight its potential for further development as both a diagnostic tool and a therapeutic agent.

Future research should focus on a more detailed elucidation of the downstream signaling consequences of α5β1 antagonism by c(phg-isoDGR-(NMe)k) in various cell types. Furthermore, comprehensive preclinical studies evaluating its therapeutic efficacy, pharmacokinetics, and toxicology are warranted to pave the way for potential clinical translation. The principles demonstrated in the development of this compound also provide a valuable framework for the design of other selective ligands for the diverse family of integrin receptors.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of c(phg-isoDGR-(NMe)k)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k). The content herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and therapeutic potential of this cyclic peptide. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Introduction to c(phg-isoDGR-(NMe)k)

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for the α5β1 integrin.[1][2][3][4][5] Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, signaling, and migration. The α5β1 integrin, in particular, is a key receptor for the extracellular matrix protein fibronectin and is implicated in various physiological and pathological processes, including angiogenesis and tumor progression. The development of selective ligands for specific integrin subtypes, such as c(phg-isoDGR-(NMe)k), is of significant interest for both diagnostic and therapeutic applications. This peptide was developed through the N-methylation of the biselective α5β1/αvβ6 peptide c(phg-isoDGR-k), which resulted in a significant increase in selectivity for the α5β1 subtype.

Quantitative Binding Data

The binding affinity of c(phg-isoDGR-(NMe)k) for the α5β1 integrin has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled or fluorescently labeled standard ligand.

| Compound | Target Integrin | IC50 (nM) | Reference |

| c(phg-isoDGR-(NMe)k) | α5β1 | 2.9 |

Binding Kinetics

As of the latest available literature, the specific association (k_on) and dissociation (k_off) rate constants for the binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin have not been reported. This information would provide a more detailed understanding of the binding dynamics, including the residence time of the peptide on its receptor.

Experimental Protocols

The determination of the binding affinity of c(phg-isoDGR-(NMe)k) is typically achieved through a competitive solid-phase binding assay. While the specific protocol from the foundational study by Kapp et al. (2018) is not publicly available in its entirety, a representative protocol for such an assay is detailed below. This method is widely used to characterize the interaction between integrins and their ligands.

Representative Solid-Phase Integrin-Ligand Binding Assay

This protocol describes a competitive ELISA-based assay to determine the IC50 value of an unlabeled test ligand against a biotinylated standard ligand.

Materials:

-

High-capacity binding 96-well plates

-

Purified recombinant α5β1 integrin

-

Biotinylated fibronectin (or another suitable biotinylated α5β1 ligand)

-

Unlabeled c(phg-isoDGR-(NMe)k) (test ligand)

-

Blocking/Binding Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 1% BSA

-

Wash Buffer: Same as Blocking/Binding Buffer without BSA

-

Anti-biotin-horseradish peroxidase (HRP) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Coating: Coat the wells of a high-capacity binding 96-well plate with purified α5β1 integrin (e.g., 100 µL/well of a 1-5 µg/mL solution in a suitable buffer) and incubate overnight at 4°C.

-

Blocking: Wash the plate twice with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL/well of Blocking/Binding Buffer and incubating for 1 hour at room temperature.

-

Competition: Prepare serial dilutions of the unlabeled c(phg-isoDGR-(NMe)k) in Blocking/Binding Buffer. Add 50 µL of each dilution to the wells. Then, add 50 µL of a constant concentration of biotinylated fibronectin to all wells (the concentration of biotinylated fibronectin should be at or near its Kd for α5β1). Incubate for 3 hours at room temperature.

-

Washing: Wash the plates three times with Wash Buffer to remove unbound ligands.

-

Detection: Add 100 µL/well of anti-biotin-HRP conjugate diluted in Blocking/Binding Buffer and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plates three times with Wash Buffer. Add 100 µL/well of peroxidase substrate and incubate in the dark until sufficient color development.

-

Reading: Stop the reaction by adding 100 µL/well of stop solution. Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the concentration of the unlabeled competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a representative solid-phase competitive binding assay.

Signaling Pathways

The binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin is expected to modulate downstream signaling pathways, a process known as "outside-in" signaling. This signaling cascade can influence a variety of cellular processes, including cell survival, proliferation, adhesion, and migration. The primary signaling events initiated by ligand binding to α5β1 integrin involve the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. These kinases, in turn, can activate several downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

Caption: Expected downstream signaling pathway upon c(phg-isoDGR-(NMe)k) binding to α5β1 integrin.

Conclusion

c(phg-isoDGR-(NMe)k) is a high-affinity ligand for the α5β1 integrin with a reported IC50 in the low nanomolar range. This makes it a valuable tool for studying the biology of α5β1 integrin and a promising candidate for the development of targeted diagnostics and therapeutics. Further studies are required to fully elucidate its binding kinetics and to confirm its precise effects on downstream signaling pathways in various cellular contexts. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.

References

- 1. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

In Vitro Characterization of c(Phg-isoDGR-(NMe)k): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the cyclic peptide c(Phg-isoDGR-(NMe)k), a potent and selective ligand for α5β1 integrin. This document details its binding affinity, selectivity, and the experimental protocols utilized for its characterization, making it a valuable resource for researchers in the fields of drug discovery, cell biology, and oncology.

Quantitative Data Summary

The in vitro characterization of c(Phg-isoDGR-(NMe)k) has established it as a high-affinity ligand for α5β1 integrin. Through sequential N-methylation, the parent peptide, c(phg-isoDGR-k), which was biselective for α5β1/αvβ6, was converted into a highly selective α5β1 ligand.[1] The key quantitative data are summarized in the tables below.

| Compound | Target Integrin | IC50 (nM) | Reference |

| c(Phg-isoDGR-(NMe)k) | α5β1 | 2.9 | [2][3][4] |

| c(phg-isoDGR-k) | α5β1 | Data not available in snippets | |

| c(phg-isoDGR-k) | αvβ6 | Data not available in snippets |

Table 1: Binding Affinity of c(Phg-isoDGR-(NMe)k) and its Precursor

| Integrin Subtype | Binding Affinity of c(Phg-isoDGR-(NMe)k) | Selectivity over α5β1 |

| αvβ3 | Significantly lower than α5β1 | High |

| αvβ5 | Significantly lower than α5β1 | High |

| αvβ6 | Significantly lower than α5β1 | High |

| αvβ8 | Significantly lower than α5β1 | High |

| αIIbβ3 | Significantly lower than α5β1 | High |

Table 2: Selectivity Profile of c(Phg-isoDGR-(NMe)k) (Note: Specific IC50 values for other integrins were not available in the provided search results, but the literature emphasizes high selectivity for α5β1.[1])

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and are tailored to the characterization of integrin ligands like c(Phg-isoDGR-(NMe)k).

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of the test compound by measuring its ability to compete with a known biotinylated ligand for binding to purified integrin receptors coated on a microplate.

Materials:

-

Purified human integrin α5β1

-

High-binding 96-well microplates

-

Biotinylated ligand (e.g., biotinylated fibronectin or a synthetic biotinylated RGD peptide)

-

Test compound: c(Phg-isoDGR-(NMe)k)

-

Blocking buffer: 1% BSA in Tris-buffered saline (TBS)

-

Binding buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA

-

Wash buffer: Binding buffer without BSA

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with purified α5β1 integrin (e.g., 1 µg/mL in TBS) overnight at 4°C.

-

Blocking: Wash the wells with wash buffer and block with blocking buffer for 2 hours at room temperature.

-

Competition: Add serial dilutions of c(Phg-isoDGR-(NMe)k) to the wells, followed by a constant concentration of the biotinylated ligand. Incubate for 3 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer to remove unbound reagents.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the wells again and add TMB substrate. Incubate until a blue color develops.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is calculated from the resulting dose-response curve.

Cell Adhesion Assay

This assay measures the ability of the test compound to inhibit cell adhesion to a substrate coated with an integrin ligand, such as fibronectin.

Materials:

-

Human cell line expressing α5β1 integrin (e.g., M21 human melanoma cells)

-

96-well tissue culture plates

-

Fibronectin

-

Test compound: c(Phg-isoDGR-(NMe)k)

-

Cell culture medium (e.g., DMEM)

-

0.1% Crystal Violet solution in 20% ethanol

-

10% acetic acid

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of c(Phg-isoDGR-(NMe)k) for 30 minutes at 37°C.

-

Adhesion: Plate the pre-incubated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and stain with 0.1% crystal violet solution for 10 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Solubilize the bound dye with 10% acetic acid.

-

Measurement: Read the absorbance at 570-590 nm. The percentage of inhibition of cell adhesion is calculated relative to the control (no inhibitor).

Visualizations

Signaling and Interaction Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Role of α5β1 Integrin in Cancer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Integrin α5β1, a key receptor for the extracellular matrix (ECM) protein fibronectin, is a critical mediator in the pathogenesis of numerous cancers. Its expression is frequently upregulated in tumor cells and the tumor vasculature, where it plays a pivotal role in driving the hallmarks of cancer. This technical guide provides a comprehensive overview of the multifaceted biological roles of α5β1 integrin in oncology. We delve into its core signaling pathways, its functions in tumor proliferation, invasion, angiogenesis, and metastasis, and its emerging role in therapeutic resistance. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of its complex signaling networks to serve as a vital resource for researchers and professionals in cancer biology and drug development.

Introduction to α5β1 Integrin

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that facilitate cell-ECM and cell-cell adhesion.[1][2] There are 24 distinct αβ integrin heterodimers in humans, each with specific ligand-binding properties and signaling functions.[1][3] Integrin α5β1, also known as the fibronectin receptor, is a principal mediator of cell adhesion to fibronectin, a major component of the tumor microenvironment.[1]

The interaction between α5β1 and fibronectin is not merely a structural linkage; it initiates bidirectional signaling cascades ("outside-in" and "inside-out" signaling) that regulate a plethora of cellular processes. In the context of cancer, the deregulation of α5β1 expression and its signaling pathways is strongly associated with tumor progression, metastasis, and poor patient prognosis in various malignancies, including breast, colon, lung, ovarian, and brain tumors. This guide will explore the molecular mechanisms through which α5β1 integrin exerts its pro-tumorigenic effects.

Core Signaling Pathways of α5β1 Integrin

Upon binding to fibronectin, α5β1 integrin clusters at the cell surface, leading to the recruitment and activation of numerous intracellular signaling molecules. This process, termed "outside-in" signaling, is central to its biological functions. Key downstream pathways include:

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: As integrins lack intrinsic kinase activity, they rely on non-receptor tyrosine kinases like FAK. The binding of α5β1 to fibronectin induces the autophosphorylation of FAK at Tyr379. This creates a docking site for Src kinase, leading to the formation of a FAK-Src signaling complex that phosphorylates other substrates, driving cell migration, survival, and proliferation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The α5β1-FAK/Src complex can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. This pathway is crucial for protecting cancer cells from apoptosis (anoikis) and promoting their growth. In hepatocellular carcinoma, matrix stiffness signals transduced by α5β1 activate the PI3K/Akt pathway, leading to increased VEGF expression and metastasis.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The FAK-Src complex can also lead to the activation of the Ras-MAPK/ERK signaling cascade via the recruitment of Grb2-SOS complexes. This pathway is a potent driver of cell proliferation and is implicated in α5β1-mediated doxorubicin resistance in breast cancer.

-

NF-κB Signaling: Engagement of α5β1 integrin on endothelial cells with fibronectin can activate NF-κB, a transcription factor that orchestrates a program of gene expression critical for both angiogenesis and inflammation. This signaling requires Ras, PI3K, and Rho family proteins.

Visualizing the Signaling Cascades

Biological Roles in Cancer Progression

The activation of α5β1 signaling pathways contributes directly to several key aspects of cancer progression.

Proliferation and Survival

Integrin α5β1 signaling promotes cancer cell proliferation and protects against apoptosis. By activating the PI3K/Akt and MAPK/ERK pathways, it supports cell cycle progression and inhibits anoikis—a form of programmed cell death that occurs when cells detach from the ECM. This survival advantage is crucial for both primary tumor growth and the survival of metastatic cells in circulation.

Migration and Invasion

A hallmark of malignancy is the ability of cancer cells to migrate and invade surrounding tissues. Integrin α5β1 is a critical regulator of this process.

-

Enhanced Contractile Forces: Cells with high α5β1 expression generate significantly greater contractile forces, enabling them to mechanically remodel and move through dense ECM like collagen matrices.

-

Regulation of MMPs: It promotes invasion by regulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the ECM and clear a path for invading cells. In breast cancer, α5β1 can directly recruit MMP-2 to the cell surface.

-

Cytoskeletal Rearrangement: It governs the dynamic rearrangement of the actin cytoskeleton, which is essential for cell movement.

Angiogenesis

Tumor growth beyond a minimal size requires the formation of new blood vessels, a process known as angiogenesis. Integrin α5β1 is a key pro-angiogenic factor. While its expression is low in quiescent, mature blood vessels, it is significantly upregulated in the tumor neovasculature.

-

Endothelial Cell Function: On endothelial cells, α5β1 engagement promotes survival, migration, and proliferation in response to angiogenic factors like bFGF and IL-8.

-

Crosstalk with Growth Factor Receptors: It interacts with and modulates the signaling of other pro-angiogenic receptors, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). For instance, mechanical signals from the ECM transmitted by α5β1 can upregulate VEGFR2.

-

Regulation by Angiopoietins: In the absence of its receptor Tie2, Angiopoietin-2 (Ang-2) can interact with α5β1, triggering integrin activation and compromising vascular integrity, which can facilitate tumor cell extravasation.

Metastasis

Metastasis is a multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation at a distant site, and colonization. Integrin α5β1 plays a role at multiple stages of this cascade. Its functions in invasion and survival are critical for the initial steps, while its expression on both tumor and endothelial cells facilitates extravasation. In cervical and non-small cell lung cancer, high α5β1 expression is closely linked to lymph node metastasis.

Quantitative Data Summary

The upregulation of α5β1 and its correlation with increased malignancy have been quantified in numerous studies.

| Cancer Type | Finding | Quantitative Measure | Reference |

| Breast Cancer | Increased invasion with high α5β1 expression | 3-fold increased invasive capacity | |

| Breast Cancer | Correlation of α5 expression with invasiveness | Invasive cells expressed 3-fold higher levels of α5 | |

| Kidney & Bladder Cancer | Increased invasion with high α5β1 expression | 6- to 9.4-fold difference in α5β1 expression between high/low invasive cells | |

| Liver Cancer (HCC) | Upregulation in coculture with fibroblasts | 11.6-fold increase in integrin-α5 expression | |

| Cervical Cancer | Correlation of high expression with metastasis | α5β1 overexpressed in 84.6% of samples | |

| Non-Small Cell Lung Cancer | Association with poor survival | High α5β1 expression correlates with lymph node metastasis |

Therapeutic Targeting of α5β1 Integrin

Given its central role in tumor progression and its elevated expression on tumor and endothelial cells, α5β1 integrin is a pertinent therapeutic target. Several strategies are being explored:

-

Monoclonal Antibodies: Volociximab, a chimeric humanized antibody, targets α5β1 and inhibits its binding to fibronectin. It has been evaluated in clinical trials for several solid tumors, including melanoma and pancreatic cancer.

-

Peptide Inhibitors: ATN-161 is a small peptide derived from the synergy site of fibronectin that acts as an α5β1 antagonist. It has shown efficacy in animal models by inhibiting tumor growth and metastasis and has a good safety profile in early clinical trials.

-

Small Molecule Inhibitors: Non-peptidic small molecules, such as SJ749, have been developed to block α5β1 function, showing potent anti-angiogenic and anti-tumor effects in preclinical models.

| Antagonist | Type | Mechanism | Status/Note |

| Volociximab (M200) | Chimeric IgG4 Antibody | Blocks α5β1-fibronectin interaction | Evaluated in Phase II clinical trials for melanoma, RCC, NSCLC. |

| ATN-161 | 5-amino acid peptide (PHSRN) | Antagonist of α5β1, mimics synergy site | Good safety profile in Phase I trials for advanced solid tumors. |

| SJ749 | Non-peptidic small molecule | Selective non-RGD antagonist | Potent inhibitor of tumor growth and angiogenesis in preclinical models. |

Key Experimental Protocols

Investigating the function of α5β1 integrin involves a range of standard and specialized cell biology techniques.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM substrate via α5β1.

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash wells with PBS to remove unbound protein.

-

Blocking: Block non-specific binding by incubating wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium. For inhibition experiments, pre-incubate cells with an α5β1 blocking antibody (e.g., IIA1) or a peptide inhibitor (e.g., ATN-161) for 30 minutes.

-

Seeding: Seed 5 x 10⁴ cells per well and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the dye with 10% acetic acid. Measure the absorbance at 595 nm.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process dependent on α5β1.

Methodology:

-

Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Place 5 x 10⁴ cells, suspended in serum-free medium, into the upper chamber of the insert.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS or fibronectin) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.

-

Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.

Flow Cytometry for Surface Expression

This protocol quantifies the level of α5β1 integrin on the cell surface.

Methodology:

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash cells with ice-cold FACS buffer (PBS with 1% BSA, 0.1% sodium azide).

-

Antibody Incubation: Resuspend cells (1 x 10⁶ cells/100 µL) and incubate with a primary antibody specific for the α5 or β1 subunit, or an isotype control antibody, for 30-60 minutes on ice.

-

Washing: Wash cells twice with FACS buffer to remove unbound primary antibody.

-

Secondary Antibody: If the primary antibody is not directly conjugated, resuspend cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.

-

Final Wash: Wash cells twice more with FACS buffer.

-

Acquisition: Resuspend cells in FACS buffer and analyze on a flow cytometer. The mean fluorescence intensity (MFI) correlates with the level of surface expression.

Conclusion

Integrin α5β1 is a central player in the complex narrative of cancer progression. Its multifaceted roles in promoting cell proliferation, survival, migration, invasion, and angiogenesis underscore its significance as a high-value target for cancer therapy. The development of specific antagonists, from monoclonal antibodies to small molecules, holds promise for new therapeutic strategies that can disrupt the critical link between cancer cells and their supportive microenvironment. A thorough understanding of the signaling networks and biological functions detailed in this guide is essential for researchers and clinicians working to develop more effective treatments for a wide range of solid tumors.

References

The Selectivity of N-Methylated isoDGR Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing pivotal roles in a myriad of physiological and pathological processes, including angiogenesis, tissue repair, and cancer metastasis. The development of ligands that selectively target specific integrin subtypes is a significant goal in drug discovery and development. The isoaspartate-glycine-arginine (isoDGR) motif has emerged as a promising recognition sequence for several integrin subtypes. This technical guide provides an in-depth exploration of N-methylated isoDGR peptides, focusing on how this chemical modification enhances their selectivity, particularly for the α5β1 integrin. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

The isoDGR Motif: A Ligand for Integrins

The isoDGR motif is a structural isomer of the well-known arginine-glycine-aspartic acid (RGD) sequence, a canonical integrin binding motif. The isoDGR sequence can be generated in vivo through the deamidation of asparagine in the asparagine-glycine-arginine (NGR) sequence.[1][2] This post-translational modification transforms a non-binding or weakly binding peptide into a potent integrin ligand. Notably, isoDGR-containing peptides have been shown to bind to several RGD-binding integrins, including αvβ3, αvβ5, αvβ6, and α5β1.[3][4]

N-Methylation: A Strategy for Enhancing Selectivity

While the isoDGR motif provides a valuable scaffold for integrin targeting, achieving high selectivity for a single integrin subtype remains a challenge. N-methylation of the peptide backbone is a powerful strategy to constrain the conformational flexibility of a peptide, thereby pre-organizing it into a bioactive conformation that is preferentially recognized by a specific receptor.[5] This approach has been successfully applied to isoDGR peptides to modulate their binding affinity and selectivity.

A notable example is the transformation of the biselective α5β1/αvβ6 peptide, c(phg-isoDGR-k), into a highly selective and potent α5β1 ligand, c(phg-isoDGR-(NMe)k), through N-methylation of the lysine residue. This modification results in a significant increase in selectivity for α5β1 over other integrins.

Quantitative Data Presentation

The following table summarizes the in vitro binding affinities (IC50 values) of the parent isoDGR peptide c(phg-isoDGRk) and its N-methylated analog c(phg-isoDGR-(NMe)k) for a panel of human integrins. The data clearly demonstrates the dramatic increase in selectivity for α5β1 upon N-methylation.

| Peptide | α5β1 IC50 (nM) | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) | αvβ6 IC50 (nM) | αIIbβ3 IC50 (nM) | Selectivity (αvβ6/α5β1) |

| c(phg-isoDGRk) | 12 ± 2 | >10000 | >10000 | 18 ± 3 | >10000 | 1.5 |

| c(phg-isoDGR-(NMe)k) | 2.9 ± 0.5 | >10000 | >10000 | 230 ± 50 | >10000 | 79.3 |

Data sourced from Kapp TG, et al. J Med Chem. 2018.

Experimental Protocols

Solid-Phase Peptide Synthesis and N-Methylation

The synthesis of cyclic isoDGR peptides is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Synthesis of c(phg-isoDGR-(NMe)k):

Caption: Solid-phase synthesis workflow for c(phg-isoDGR-(NMe)k).

Detailed Steps:

-

Resin Loading: The synthesis starts with a Rink Amide resin pre-loaded with Fmoc-Lys(Mtt)-OH.

-

Peptide Chain Elongation: The peptide chain is assembled in the C- to N-terminal direction using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with piperidine and amino acid coupling using activating agents like HBTU/HOBt.

-

On-Resin N-Methylation: The N-terminal amine of the lysine residue is selectively methylated on the solid support. This is a multi-step process involving protection with an o-nitrobenzenesulfonyl (oNBS) group, methylation using methyl iodide and a base like DBU, followed by deprotection of the oNBS group.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Cyclization: The linear peptide is cyclized in solution under high dilution conditions using a coupling reagent such as HATU/HOAt to promote intramolecular cyclization.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Competitive ELISA for Integrin Binding Affinity

A competitive enzyme-linked immunosorbent assay (ELISA) is used to determine the binding affinity (IC50) of the synthesized peptides for different integrin subtypes.

Workflow for Competitive ELISA:

Caption: Workflow for the competitive ELISA binding assay.

Detailed Protocol:

-

Plate Coating: 96-well microtiter plates are coated with purified recombinant human integrin (e.g., α5β1, αvβ3, αvβ6) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A fixed concentration of a biotinylated natural ligand (e.g., fibronectin for α5β1 and αvβ6, vitronectin for αvβ3 and αvβ5) and varying concentrations of the isoDGR peptide are added to the wells and incubated.

-

Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ligand that is bound to the integrin.

-

Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of biotinylated ligand bound.

-

Data Analysis: The absorbance is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Cell Adhesion Assay

Cell adhesion assays are performed to evaluate the functional activity of the peptides in a cellular context.

Detailed Protocol:

-

Plate Coating: 96-well plates are coated with the natural ligand (e.g., fibronectin).

-

Cell Seeding: A specific cell line overexpressing the target integrin (e.g., K562 cells for α5β1) is seeded into the wells in the presence of varying concentrations of the isoDGR peptide.

-

Incubation: The plates are incubated to allow cell adhesion.

-

Washing: Non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye like calcein-AM and measuring the fluorescence.

-

Data Analysis: The percentage of cell adhesion inhibition is calculated relative to the control (no peptide).

In Vivo Tumor Imaging with Radiolabeled Peptides

To assess the tumor-targeting ability of N-methylated isoDGR peptides in vivo, they can be radiolabeled and used in positron emission tomography (PET) imaging studies.

Workflow for In Vivo PET Imaging:

Caption: Workflow for in vivo PET imaging with radiolabeled isoDGR peptides.

Detailed Protocol:

-

Peptide Conjugation and Radiolabeling: The c(phg-isoDGR-(NMe)k) peptide is trimerized and conjugated with a chelator like TRAP. The conjugate is then labeled with a positron-emitting radionuclide, such as Gallium-68 (68Ga).

-

Animal Model: Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., M21 melanoma cells, which express high levels of α5β1 integrin) into immunocompromised mice.

-

Radiotracer Injection: The 68Ga-labeled peptide is injected intravenously into the tumor-bearing mice.

-

PET/CT Imaging: At different time points post-injection, PET/CT scans are performed to visualize the biodistribution of the radiotracer.

-

Ex Vivo Biodistribution: After the final imaging session, the animals are euthanized, and major organs and the tumor are collected, weighed, and their radioactivity is measured to quantify the tracer uptake.

Signaling Pathways

isoDGR peptides, particularly when cyclized, have been shown to act as pure antagonists, meaning they bind to the integrin without inducing the conformational changes that lead to downstream signaling. This is a significant advantage over some RGD-based ligands that can exhibit partial agonist activity. The N-methylation of c(phg-isoDGR-k) to c(phg-isoDGR-(NMe)k) enhances its selectivity for α5β1, thereby focusing its antagonistic activity on this specific integrin.

Integrin α5β1 Signaling (Antagonized by N-methylated isoDGR)

Binding of the natural ligand, fibronectin, to α5β1 integrin typically activates downstream signaling pathways that promote cell survival, proliferation, and migration. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK). By acting as a pure antagonist, c(phg-isoDGR-(NMe)k) is expected to block these fibronectin-induced signaling events.

Caption: Antagonism of the α5β1 integrin signaling pathway by N-methylated isoDGR peptide.

Integrin αvβ6 Signaling (Reduced Affinity of N-methylated isoDGR)

The parent peptide, c(phg-isoDGRk), is a biselective ligand for both α5β1 and αvβ6. Integrin αvβ6 is often upregulated in cancer and fibrosis and is a key activator of transforming growth factor-beta (TGF-β). By binding to the latent TGF-β complex, αvβ6 induces a conformational change that releases the active TGF-β, which then signals through its own receptors to promote epithelial-mesenchymal transition (EMT), cell invasion, and fibrosis. The N-methylation of the isoDGR peptide significantly reduces its affinity for αvβ6, thereby minimizing the potential for off-target effects related to TGF-β activation.

Caption: Reduced interaction of N-methylated isoDGR peptide with the αvβ6 integrin signaling pathway.

Molecular Basis of Selectivity: Insights from NMR and Molecular Modeling

Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have been instrumental in elucidating the structural basis for the enhanced selectivity of N-methylated isoDGR peptides. These studies have shown that N-methylation restricts the conformational freedom of the peptide backbone. This pre-organization into a specific three-dimensional structure is more complementary to the binding pocket of α5β1 integrin compared to that of αvβ6 and other integrins. The methyl group can also sterically hinder interactions with off-target receptors. The combined NMR and computational approach provides a powerful tool for the rational design of next-generation, highly selective integrin ligands.

Conclusion

N-methylation of isoDGR peptides represents a highly effective strategy for developing potent and selective integrin antagonists. The case of c(phg-isoDGR-(NMe)k) highlights how a single, strategic chemical modification can dramatically alter the selectivity profile of a peptide, transforming a biselective compound into a highly specific ligand for α5β1 integrin. This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug developers working to exploit the therapeutic potential of N-methylated isoDGR peptides in oncology and other disease areas. The continued exploration of this class of molecules holds great promise for the development of novel targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biselectivity of isoDGR peptides for fibronectin binding integrin subtypes α5β1 and αvβ6: conformational control through flanking amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CIPSM - N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent [cipsm.de]

Preclinical Evaluation of c(Phg-isoDGR-(NMe)k): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide c(Phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell adhesion receptor implicated in tumor angiogenesis and metastasis. This document provides a comprehensive technical overview of the preclinical evaluation of this molecule, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer diagnostics and therapeutics.

Core Compound Profile

| Parameter | Value | Reference |

| Target | α5β1 Integrin | [1] |

| Binding Affinity (IC50) | 2.9 nM | [2][3] |

| Chemical Formula | C27H41N9O7 | MedChemExpress |

| Molecular Weight | 603.67 g/mol | MedChemExpress |

In Vitro Characterization: Binding Affinity

The binding affinity of c(Phg-isoDGR-(NMe)k) for α5β1 integrin was determined using a competitive solid-phase enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of the compound to inhibit the binding of a known ligand to the purified integrin receptor.

Experimental Protocol: Competitive Binding Assay

A detailed protocol for a similar competitive ELISA for integrin ligands is as follows:

-

Plate Coating: 96-well microtiter plates are coated with a solution of the extracellular matrix protein ligand for α5β1 integrin (e.g., fibronectin) and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A fixed concentration of purified soluble α5β1 integrin is mixed with varying concentrations of the test compound, c(Phg-isoDGR-(NMe)k). These mixtures are then added to the coated and blocked wells and incubated.

-

Detection: The amount of bound integrin is detected using a primary antibody specific for one of the integrin subunits (e.g., anti-α5 or anti-β1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of integrin binding, is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation: Tumor Imaging

The potential of c(Phg-isoDGR-(NMe)k) as a tumor imaging agent was evaluated in a preclinical mouse model. For this purpose, the peptide was trimerized using the chelator TRAP (triazacyclononane-triphosphorane) and radiolabeled with gallium-68 (68Ga) for positron emission tomography (PET) imaging.[1]

Experimental Protocol: PET Imaging in M21 Mouse Xenograft Model

The following provides a generalized protocol for PET imaging of integrin expression using 68Ga-labeled RGD-based tracers in tumor xenograft models.

-

Animal Model: Female athymic nude mice are subcutaneously inoculated with human melanoma M21 tumor cells, which are known to express α5β1 integrin. Tumors are allowed to grow to a suitable size for imaging.[1]

-

Radiolabeling: The TRAP-trimerized c(Phg-isoDGR-(NMe)k) is radiolabeled with 68Ga eluted from a 68Ge/68Ga generator. The reaction is typically carried out in a buffered solution at an elevated temperature, followed by purification.

-

Tracer Administration: The 68Ga-labeled tracer is administered to the tumor-bearing mice via intravenous injection (e.g., tail vein).

-

PET/CT Imaging: At a specified time point post-injection (e.g., 1 hour), the mice are anesthetized and placed in a small-animal PET/CT scanner. A CT scan is first performed for anatomical reference, followed by a PET scan to detect the distribution of the radiotracer.

-

Image Analysis: The PET and CT images are co-registered, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

-

Biodistribution Studies: Following the final imaging session, mice are euthanized, and major organs and tissues are collected, weighed, and their radioactivity is measured using a gamma counter to confirm the in vivo imaging data.

Biological Context: α5β1 Integrin Signaling Pathway

Binding of ligands such as c(Phg-isoDGR-(NMe)k) to α5β1 integrin can trigger "outside-in" signaling, a cascade of intracellular events that regulate various cellular processes including survival, proliferation, adhesion, and migration. A key initial event is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.

Visualizing the α5β1 Integrin Signaling Cascade

The following diagram illustrates the key components of the α5β1 integrin downstream signaling pathway.

Caption: α5β1 Integrin Signaling Pathway.

Experimental Workflow Overview

The preclinical evaluation of c(Phg-isoDGR-(NMe)k) involves a structured workflow from initial in vitro characterization to in vivo validation.

Caption: Preclinical Evaluation Workflow.

Discussion and Future Directions

The preclinical data available for c(Phg-isoDGR-(NMe)k) demonstrate its high affinity and selectivity for α5β1 integrin. The successful use of its radiolabeled trimer for in vivo tumor imaging in a mouse model highlights its potential as a diagnostic tool. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles. The detailed signaling pathways activated by this specific ligand also merit further investigation to better understand its mechanism of action and potential therapeutic applications. The development of drug conjugates using c(Phg-isoDGR-(NMe)k) as a targeting moiety represents a promising avenue for future research in targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocol for 68Ga Labeling of TRAP-tris(c(phg-isoDGR-(NMe)k))

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis.[1] Specific targeting of this integrin subtype holds significant promise for both cancer diagnosis and therapy. For application in Positron Emission Tomography (PET) imaging, c(phg-isoDGR-(NMe)k) can be conjugated to a chelator and radiolabeled with Gallium-68 (⁶⁸Ga). This document provides a detailed protocol for the ⁶⁸Ga labeling of a trimerized version of this peptide, utilizing the highly efficient triazacyclononane-phosphinate (TRAP) chelator.

The TRAP chelator has demonstrated superior ⁶⁸Ga binding capabilities compared to more conventional chelators like DOTA and NOTA.[2] This allows for radiolabeling at lower precursor concentrations and results in a higher specific activity of the final radiopharmaceutical, which is advantageous for reducing potential pharmacological effects and improving imaging quality.[2] The trimerization of the c(phg-isoDGR-(NMe)k) peptide onto the TRAP scaffold further enhances the avidity for its target, α5β1 integrin.

Principle of the Method

The ⁶⁸Ga labeling of TRAP-tris(c(phg-isoDGR-(NMe)k)) involves the complexation of the positron-emitting radionuclide ⁶⁸Ga³⁺ with the TRAP chelator, which is covalently linked to three molecules of the c(phg-isoDGR-(NMe)k) peptide. The process begins with the elution of ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator. The eluate is then purified and buffered to an optimal pH for the labeling reaction. The TRAP-conjugated peptide is added to the buffered ⁶⁸Ga³⁺ solution and incubated at an elevated temperature to facilitate efficient complexation. Finally, the resulting ⁶⁸Ga-labeled peptide is purified to remove any unreacted ⁶⁸Ga and potential impurities before quality control testing.

Materials and Reagents

-

TRAP-tris(c(phg-isoDGR-(NMe)k)) precursor (synthesized in-house or custom-ordered)

-

⁶⁸Ge/⁶⁸Ga generator (pharmaceutical grade)

-

Hydrochloric acid (0.1 M, sterile, metal-free)

-

Sodium acetate buffer (1 M, pH 4.5, sterile, metal-free)

-

Ascorbic acid solution (1.4%, freshly prepared, sterile)

-

Ethanol (50% in sterile water for injection)

-

Sterile water for injection (WFI)

-

C18 Sep-Pak cartridges

-

Syringe filters (0.22 µm, sterile)

-

Reaction vials (10 mL, sterile, pyrogen-free)

-

Heating block or water bath

-

Dose calibrator

-

HPLC system with a radioactivity detector

-

Instant thin-layer chromatography (ITLC) system

Experimental Protocols

Preparation of ⁶⁸GaCl₃ Eluate

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M sterile hydrochloric acid according to the manufacturer's instructions.

-

Collect the fraction with the highest radioactivity (typically the first 1-2 mL).

-

The eluted ⁶⁸GaCl₃ is ready for the labeling procedure. For automated systems, the eluate can be directly passed through a cation exchange cartridge for concentration and purification.

⁶⁸Ga Labeling of TRAP-tris(c(phg-isoDGR-(NMe)k))

-

In a sterile reaction vial, prepare the reaction solution by mixing:

-

25-35 nmol of TRAP-tris(c(phg-isoDGR-(NMe)k))

-

0.35 mL of 1 M sodium acetate buffer (pH 4.5)

-

0.35 mL of 1.4% ascorbic acid solution (to prevent radiolysis)

-

Add sterile water to a final volume of 1.5 mL.

-

-

Add the ⁶⁸GaCl₃ eluate (containing the desired amount of radioactivity, e.g., 100-500 MBq) to the reaction vial.

-

Ensure the final pH of the reaction mixture is between 3.5 and 4.5. Adjust with sodium acetate buffer if necessary.

-

Incubate the reaction vial in a heating block or water bath at 95°C for 10 minutes.[3]

-

After incubation, allow the vial to cool to room temperature.

Purification of ⁶⁸Ga-TRAP-tris(c(phg-isoDGR-(NMe)k))

-

Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.

-

Load the reaction mixture onto the conditioned C18 cartridge.

-

Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga.

-

Elute the purified ⁶⁸Ga-TRAP-tris(c(phg-isoDGR-(NMe)k)) from the cartridge with 0.5-1 mL of 50% ethanol in sterile water.

-

Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.

Quality Control

Perform the following quality control tests on the final product before use.

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless solution |

| pH | pH paper or meter | 5.5 - 7.5 |

| Radiochemical Purity | HPLC and/or ITLC | ≥ 95% |

| Radionuclidic Purity | Gamma Spectroscopy | ⁶⁸Ga identity confirmed |

| ⁶⁸Ge Breakthrough | Gamma Spectroscopy | < 0.001% |

| Sterility | Membrane Filtration | Sterile |